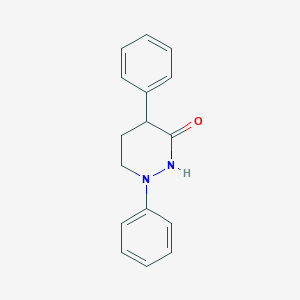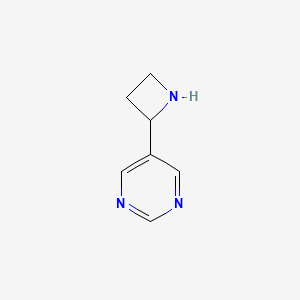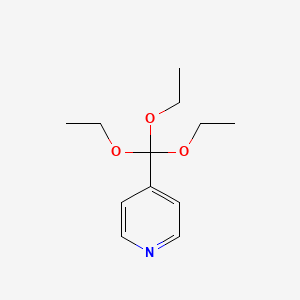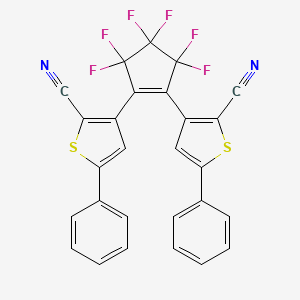
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a fluorophenyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of solvents such as ethanol or ethyl acetate, and the reaction temperature is typically maintained at around 80-100°C .
Análisis De Reacciones Químicas
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the fluorophenyl group can be replaced by other nucleophiles, leading to the formation of different derivatives . Oxidation reactions can convert the ethyl ester group into carboxylic acid, while reduction reactions can reduce the pyrimidine ring to form dihydropyrimidine derivatives . Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a neuroprotective and anti-inflammatory agent . Studies have demonstrated its ability to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its potential use in the treatment of neurodegenerative diseases . Additionally, it has been investigated for its antiviral and anticancer properties, making it a valuable compound in drug discovery and development .
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate involves the inhibition of key molecular pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis pathways, thereby providing neuroprotection . The compound also targets the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB, further elucidating its mechanism of action .
Comparación Con Compuestos Similares
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate and pyrimido[4,5-d]pyrimidines . While these compounds share similar structural features, this compound is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties . The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and effective therapeutic agent .
Propiedades
IUPAC Name |
ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-15-12(16-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOCJCWWQQKHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)











